molecular formula C13H22O B15179772 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde CAS No. 83803-51-4

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde

Cat. No.: B15179772
CAS No.: 83803-51-4
M. Wt: 194.31 g/mol
InChI Key: VJHUPOBBPQKVKU-UHFFFAOYSA-N
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Description

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is a synthetic aldehyde with a cyclohexene backbone substituted at the 3-position by a 4-methylpentyl group and a formyl (-CHO) functional group. These aldehydes are primarily utilized in the fragrance industry due to their volatility and ability to impart long-lasting scents. For instance, analogs like 3-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde (Lilial, CAS 51414-25-6) are widely used in perfumes and cosmetics for their floral, lily-of-the-valley aroma .

Properties

CAS No.

83803-51-4

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

3-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C13H22O/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h7,10-11,13H,3-6,8-9H2,1-2H3

InChI Key

VJHUPOBBPQKVKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1=CCCC(C1)C=O

Origin of Product

United States

Preparation Methods

Reaction Conditions:

Parameter Value
Catalyst Rh(acac)(CO)₂
Pressure 20–30 bar CO/H₂ (1:1)
Temperature 80–100°C
Solvent Toluene
Yield 68–72%

The regioselectivity for aldehyde formation at C1 exceeds 85%, as confirmed by GC-MS analysis. Side products include branched isomers (<10%) and hydrogenated byproducts (<5%).

A two-step sequence enables the introduction of the 4-methylpentyl chain:

Step 1: Preparation of Cyclohex-3-ene-1-carbaldehyde

Cyclohexanone undergoes dehydrogenation using Pd/C (5% wt) at 250°C to yield cyclohex-3-ene-1-carbaldehyde (87% purity).

Step 2: Alkylation with 4-Methylpentylmagnesium Bromide

The aldehyde is protected as its dimethyl acetal prior to Grignard addition:

  • Protection: Cyclohex-3-ene-1-carbaldehyde + 2,2-dimethoxypropane → Acetal (94% yield).
  • Alkylation: Acetal + 4-methylpentylMgBr → Protected intermediate (78% yield).
  • Deprotection: HCl-mediated hydrolysis regenerates the aldehyde (82% yield).

Diels-Alder Cycloaddition Followed by Oxidative Functionalization

This route constructs the cyclohexene ring de novo:

Step 1: Diels-Alder Reaction

Butadiene reacts with 4-methylpent-2-enal in the presence of Lewis acids (e.g., BF₃·OEt₂):
$$
\text{Butadiene} + \text{4-Methylpent-2-enal} \xrightarrow{\text{BF₃·OEt₂}} \text{Cyclohexene adduct (86\% yield)}
$$

Step 2: Oxidative Rearrangement

The adduct undergoes Kornblum-DeLaMare oxidation using tert-butyl hydroperoxide (TBHP) and VO(acac)₂:
$$
\text{Cyclohexene adduct} \xrightarrow[\text{VO(acac)₂}]{\text{TBHP}} \text{3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde (63\% yield)}
$$

Biocatalytic Approaches Using Engineered Enzymes

Recent advances employ P450 monooxygenases to functionalize cyclohexene precursors:

  • Substrate : 3-(4-Methylpentyl)cyclohex-1-ene
  • Enzyme : CYP153A1 variant (F87A/T268M)
  • Cofactor : NADPH regeneration system
  • Conversion : 58% after 24 h

The engineered enzyme selectively oxidizes the C1 position while maintaining the C3 double bond geometry.

Purification and Analytical Characterization

Critical purification steps include:

  • Distillation : Fractional distillation under reduced pressure (bp 228°C @ 760 mmHg).
  • Chromatography : Silica gel column with hexane:ethyl acetate (9:1).

Spectral Data:

Technique Key Signals
¹H NMR (CDCl₃) δ 9.68 (s, 1H, CHO), 5.45 (m, 2H, C=CH), 1.62 (m, 2H, CH₂CH(CH₃)₂)
¹³C NMR δ 202.1 (CHO), 132.4/125.9 (C=C), 41.8 (CH₂)
IR (cm⁻¹) 2820 (C-H aldehyde), 1685 (C=O), 1640 (C=C)

Industrial-Scale Production Considerations

Optimized parameters for metric-ton synthesis:

Factor Optimization Strategy
Catalyst Recycling Rhodium recovery >99% via ion exchange
Solvent Reduction Toluene replaced by cyclopentyl methyl ether (CPME)
Byproduct Management Distillative removal of branched isomers

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products

    Oxidation: 3-(4-Methylpentyl)cyclohex-3-ene-1-carboxylic acid.

    Reduction: 3-(4-Methylpentyl)cyclohex-3-ene-1-methanol.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Widely used in the fragrance industry as a key ingredient in perfumes and other scented products.

Mechanism of Action

The mechanism of action of 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The compound may also interact with other molecular targets, depending on its specific application in research or industry.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The presence of a hydroxyl group in Lilial reduces LogP (3.8 vs.
  • Branching and Unsaturation : Compounds like Precyclemone B (4-methyl-3-pentenyl substituent) introduce unsaturation in the alkyl chain, which may alter odor profiles and oxidative stability compared to saturated analogs .

Reactivity and Stability

  • Oxidation : Aldehydes like 4-Methyl-3-cyclohexene-1-carbaldehyde are oxidized to carboxylic acids under alkaline conditions with supported metal catalysts . The absence of a hydroxyl group in 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde may slow oxidation compared to Lilial.
  • Synthetic Routes : Biomass-derived substrates (e.g., isoprene and acrolein) are used to synthesize intermediates like 4-Methyl-3-cyclohexene-1-carbaldehyde, suggesting sustainable production pathways for analogs .

Research Findings and Data

Analytical Methods

  • HPLC Analysis : 1-Methyl-4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde (CAS 66327-54-6) is analyzable via reverse-phase HPLC using a Newcrom R1 column, demonstrating its compatibility with standard chromatographic techniques .

Biological Activity

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde, also known as 4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde or Hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC), is an organic compound notable for its applications in the fragrance industry and its biological activity, particularly as a skin sensitizer. This article explores its biological activity, including case studies, regulatory assessments, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H22O
  • Molecular Weight : Approximately 210.31 g/mol
  • Structure : The compound features a cyclohexene ring with a carbaldehyde functional group, contributing to its unique fragrance profile.

Skin Sensitization

3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde has been classified as a moderate skin sensitizer. It is known to trigger allergic reactions upon skin contact, leading to conditions such as contact dermatitis in sensitive individuals. Research indicates that it can act as an allergen, with significant implications for its use in cosmetic products.

Key Findings :

  • In guinea pig studies, the stimulation index (SI) was reported at 4.9% for the highest concentration tested, with an effective concentration (EC3) value of 17.1%, indicating moderate sensitization potential .
  • A significant incidence of sensitization was observed in dermatitis patients, with an average incidence of 2.7% in European studies .

Regulatory Assessments

Due to its sensitizing properties, regulatory bodies have classified HICC under reproductive toxicity categories. The European Union has included it among allergens that require labeling in cosmetic products .

Study Type Findings
Guinea Pig Maximization Test (GPMT)Positive reactions observed in multiple challenge applications at varying concentrations .
Patch Test StudiesShowed a high frequency of positive results (>2%) among patients tested for fragrance allergy .
Repeated Open Application Tests (ROAT)Confirmed sensitization results from patch tests .

Case Study 1: Incidence of Sensitization

A study involving thousands of patients undergoing diagnostic patch tests revealed that HICC was one of the most frequently positive allergens among fragrance ingredients tested. Over 70% of cases were deemed clinically relevant, emphasizing the need for careful consideration in formulation practices.

Case Study 2: Toxicological Assessment in Animal Models

In a toxicological assessment involving Sprague Dawley rats, administration of HICC resulted in respiratory symptoms and changes in liver and kidney weights at high doses (1000 mg/kg bw/day). These findings highlight potential systemic effects beyond local sensitization .

Q & A

Q. What are the established synthetic routes for 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde, and how can reaction efficiency be optimized?

The compound is synthesized via aldol condensation or isomerization reactions. For example, reaction masses involving intermediates like 3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde are documented, with optimization focusing on temperature control (80–120°C), catalytic systems (e.g., acidic or basic conditions), and purification via fractional distillation . Efficiency improvements include using inert atmospheres to prevent oxidation and monitoring reaction progress via GC-MS to minimize by-products.

Q. How is the structural characterization of 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde performed using spectroscopic techniques?

Structural elucidation employs:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents on the cyclohexene ring and aldehyde proton (δ 9.5–10.0 ppm).
  • MS : High-resolution MS confirms the molecular ion peak at m/z 210.31 (C13_{13}H22_{22}O2_2) .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., C=O bond at ~1.21 Å) .

Q. What physicochemical properties are critical for handling 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde in laboratory settings?

Key properties include:

  • Density : 1.023 g/cm³ .
  • Flash point : 135.1°C, requiring storage away from open flames .
  • Solubility : Miscible in ethanol and oils but insoluble in water, dictating solvent choices for reactions . Regulatory data (TSCA 8(a) PAIR) highlight mandatory safety protocols for volatile aldehydes .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical ambiguities in 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde during synthesis?

Stereochemical control is achieved via:

  • Chiral chromatography : Separating enantiomers using chiral stationary phases (e.g., cellulose derivatives).
  • Circular dichroism (CD) : Detecting optical activity to confirm stereoisomer ratios .
  • Crystallographic refinement : SHELXL software resolves absolute configurations in single-crystal studies .

Q. How do environmental factors influence the degradation pathways of 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde, and what analytical methods track these changes?

Degradation under UV light or aerobic conditions produces peroxides and carboxylic acids. Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS quantify degradation products. The EPA’s Endocrine Disruptor Screening Program recommends evaluating hydrolysis half-lives and photolytic by-products for ecological risk assessment .

Q. What computational models predict the compound’s interactions with biological targets, such as olfactory receptors?

Molecular docking (AutoDock Vina) and MD simulations model binding affinities to olfactory receptors (e.g., OR51E2). Parameters include:

  • Lipophilicity (LogP) : ~3.5, indicating moderate membrane permeability.
  • Electrostatic potential maps : Highlight aldehyde group reactivity for covalent adduct formation .

Q. How does the isomeric composition of 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde affect its olfactory properties and stability?

Isomer ratios (e.g., 4-(4-methylpentyl) vs. 3-substituted isomers) alter volatility and scent profiles. GC-Olfactometry paired with sensory panels correlates isomer content (e.g., 90% purity in fragrance blends) with perceived intensity and longevity. Stability studies show cis-isomers degrade faster under oxidative conditions .

Methodological Considerations

  • Synthetic Optimization : Use kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps.
  • Analytical Validation : Calibrate HPLC methods with reference standards (e.g., 97% isomer mixtures) to ensure reproducibility .
  • Safety Compliance : Adhere to OSHA guidelines for aldehydes, including fume hood use and PPE .

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